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1-(6-Methylpyridin-2-yl)propan-2-ol

Cat. No.: B2542376
CAS No.: 66120-51-2
M. Wt: 151.209
InChI Key: UXBJKXQFCAWOHW-UHFFFAOYSA-N
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Description

Position within the Landscape of Alkylated Pyridine (B92270) Alcohols

1-(6-Methylpyridin-2-yl)propan-2-ol belongs to the class of alkylated pyridine alcohols. These compounds are characterized by the presence of both an alkyl group and a hydroxyl-containing alkyl chain attached to the pyridine core. The position of these substituents significantly influences the molecule's steric and electronic properties.

The methyl group at the 6-position, adjacent to the nitrogen atom, can influence the coordination chemistry of the pyridine nitrogen. The propan-2-ol substituent at the 2-position introduces a chiral center at the secondary alcohol carbon, meaning the compound can exist as two enantiomers. This is a key feature, as chiral ligands are highly sought after in asymmetric catalysis. The structural difference between a primary alcohol (propan-1-ol) and a secondary alcohol (propan-2-ol) also affects reactivity; secondary alcohols are generally more reactive and stable than their primary counterparts and form ketones upon oxidation. chemicals.co.uk

The synthesis of such molecules often involves the alkylation of a pre-functionalized pyridine ring. For instance, related structures are synthesized through the reaction of a pyridine derivative with an appropriate organometallic reagent or through coupling reactions catalyzed by transition metals. chemicalbook.comchemicalbook.com

Broader Significance of Pyridine-Containing Alcohols in Chemical Synthesis and Catalysis

Pyridine and its derivatives are of immense importance in chemistry. The nitrogen atom's lone pair of electrons allows pyridine to act as a base, a nucleophile, and a ligand for metal ions. scbt.com Pyridine-containing alcohols combine these properties with the reactivity of the hydroxyl group, making them versatile molecules in organic synthesis and catalysis.

In catalysis, the pyridine moiety can coordinate to a metal center, forming a stable complex that can then catalyze a variety of chemical transformations. researchgate.net The alcohol functional group can also participate in reactions, either as a substrate or as a coordinating group that influences the catalytic activity and selectivity of the metal center. For example, pyridine-based ligands are integral to ruthenium complexes used in the dehydrogenative coupling of alcohols and the hydrogenation of esters. researchgate.net Furthermore, copper complexes with pyridine-based ligands have been explored for the selective oxidation of alcohols. mdpi.com The ability of the pyridine ring to activate alcohols is a key aspect of its utility in numerous chemical reactions. scbt.com

Research Themes and Directions for this compound

While specific research on this compound is not extensively documented in publicly available literature, its structure suggests several potential areas of investigation. Based on the known applications of structurally similar compounds, future research could focus on the following themes:

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO B2542376 1-(6-Methylpyridin-2-yl)propan-2-ol CAS No. 66120-51-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(6-methylpyridin-2-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7-4-3-5-9(10-7)6-8(2)11/h3-5,8,11H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXBJKXQFCAWOHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CC(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Precursor Chemistry for 1 6 Methylpyridin 2 Yl Propan 2 Ol

Strategies for Carbon-Carbon Bond Formation at the Pyridine (B92270) Alkyl Side Chain

The creation of the carbon-carbon bond between the pyridine ring and the propyl side chain is a fundamental step in the synthesis of the target molecule. This is typically achieved by generating a nucleophilic carbon on the pyridine precursor, which then reacts with a suitable electrophile.

This strategy leverages the inherent reactivity of the methyl groups on a pyridine ring. The electron-withdrawing nature of the nitrogen atom in the pyridine ring increases the acidity of the protons on the adjacent methyl groups, facilitating their removal by a strong base to create a potent nucleophile.

A primary precursor for this synthetic route is 2,6-lutidine (2,6-dimethylpyridine). wikipedia.org The process is initiated by the deprotonation of one of the methyl groups. This is typically accomplished using a strong organometallic base, such as n-butyllithium (n-BuLi), in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF). The reaction is performed at low temperatures, commonly -78 °C, to control reactivity and prevent side reactions. This step generates a highly reactive lithiated intermediate, (6-methylpyridin-2-yl)methyllithium, which serves as a powerful carbanion nucleophile. rsc.org The steric hindrance provided by the two methyl groups makes the 2,6-lutidine itself a weak nucleophile, which helps to ensure that the deprotonation is the primary reaction pathway. chemicalbook.com

Once the (6-methylpyridin-2-yl)methyllithium is formed, it is reacted with a suitable electrophile to form the desired side chain. For the synthesis of 1-(6-methylpyridin-2-yl)propan-2-ol, the chosen electrophile is propylene (B89431) oxide. The lithiated carbanion attacks one of the carbon atoms of the epoxide ring in a nucleophilic substitution reaction. This attack leads to the opening of the strained three-membered ring. The regioselectivity of the attack typically favors the less sterically hindered carbon of the propylene oxide. Following the ring-opening, an aqueous workup is performed to protonate the resulting alkoxide, yielding the final secondary alcohol product, this compound.

Table 1: Reaction Parameters for Alkylation via Lithiation

Step Reagent Solvent Typical Temperature Purpose
Deprotonation n-Butyllithium (n-BuLi) Tetrahydrofuran (THF) -78 °C Generation of (6-methylpyridin-2-yl)methyllithium
Alkylation Propylene Oxide Tetrahydrofuran (THF) -78 °C to room temp. Carbon-carbon bond formation and side-chain installation

Benzylic functionalization represents an alternative set of methods for forming carbon-carbon bonds by activating the C(sp³)–H bonds of the methyl group on the pyridine ring. nih.gov These reactions can sometimes be performed under milder or even catalyst-free conditions.

A green and atom-economical approach for the synthesis of related pyridylethanol systems involves the direct benzylic addition of methyl azaarenes to aldehydes under catalyst- and solvent-free conditions. nih.govbeilstein-journals.org This methodology can be conceptually applied to the synthesis of the target compound. In this approach, a methyl-substituted pyridine (an azaarene) is heated with an aldehyde. researchgate.net For the synthesis of this compound, the precursors would be 2,6-lutidine and acetaldehyde. The reaction proceeds through the functionalization of the benzylic C-H bond of one of the methyl groups of lutidine, which adds across the carbonyl group of the aldehyde. Although often requiring heat, this method avoids the use of hazardous transition metal catalysts and solvents, presenting a more environmentally friendly pathway. nih.gov

Table 2: Example of Catalyst-Free Addition of a Methyl Azaarene to an Aldehyde

Azaarene Aldehyde Conditions Product Type Yield Reference
2-Methylquinoline 4-Nitrobenzaldehyde Neat, 100 °C, 5h 1-(4-nitrophenyl)-2-(quinolin-2-yl)ethanol 95% researchgate.net

Benzylic Functionalization Approaches

Reductive Pathways for Alcohol Moiety Formation

An alternative synthetic strategy involves forming the alcohol functionality from a ketone precursor. This two-step approach first creates the carbon skeleton with a carbonyl group at the desired position, followed by its reduction to the corresponding alcohol.

The key intermediate for this pathway is the ketone 1-(6-methylpyridin-2-yl)propan-2-one , also known as 1-(6-methylpyridin-2-yl)acetone. sigmaaldrich.com Once this ketone is synthesized, the final step is the reduction of the carbonyl group to a hydroxyl group.

This transformation is reliably achieved using standard reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common and effective choice for this purpose due to its mildness and selectivity for ketones in the presence of other functional groups like the pyridine ring. The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at room temperature. The hydride (H⁻) from NaBH₄ attacks the electrophilic carbonyl carbon, and a subsequent protonation step during workup yields the secondary alcohol, this compound. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used but require anhydrous conditions and more careful handling.

Table 3: Mentioned Chemical Compounds

Compound Name Synonym(s) Molecular Formula Role/Precursor
This compound C₉H₁₃NO Target Molecule
2,6-Lutidine 2,6-Dimethylpyridine C₇H₉N Starting Material
n-Butyllithium n-BuLi C₄H₉Li Deprotonating Agent
Propylene Oxide C₃H₆O Electrophile
Acetaldehyde C₂H₄O Electrophile
1-(6-Methylpyridin-2-yl)propan-2-one 1-(6-Methylpyridin-2-yl)acetone C₉H₁₁NO Ketone Precursor
Sodium Borohydride NaBH₄ BH₄Na Reducing Agent
Lithium Aluminum Hydride LiAlH₄, LAH AlH₄Li Reducing Agent
Tetrahydrofuran THF C₄H₈O Solvent
2-Picoline 2-Methylpyridine C₆H₇N Azaarene Reactant
2-Methylquinoline Quinaldine C₁₀H₉N Azaarene Reactant
4-Nitrobenzaldehyde C₇H₅NO₃ Aldehyde Reactant
4-Chlorobenzaldehyde C₇H₅ClO Aldehyde Reactant
1-(4-nitrophenyl)-2-(quinolin-2-yl)ethanol C₁₉H₁₄N₂O₃ Product Example

Reduction of Ketone Precursors (e.g., 1-(6-Methylpyridin-2-yl)propan-2-one)

The synthesis of this compound is commonly achieved through the reduction of its corresponding ketone precursor, 1-(6-methylpyridin-2-yl)propan-2-one. This transformation is a fundamental reaction in organic chemistry, and various reducing agents can be employed to effect this conversion.

One of the most common and versatile reagents for this purpose is sodium borohydride (NaBH₄) . This reagent is known for its selectivity in reducing aldehydes and ketones to their corresponding alcohols while typically not affecting other functional groups like esters or amides under standard conditions. masterorganicchemistry.comyoutube.com The reduction is generally carried out in a protic solvent such as methanol, ethanol, or a mixture of water and an alcohol. chemguide.co.uk

The mechanism of reduction involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the ketone. This initial attack forms an alkoxide intermediate. Subsequently, a proton source, typically the solvent or a mild acid added during the workup, protonates the alkoxide to yield the final alcohol product, this compound. masterorganicchemistry.comyoutube.com

Table 1: Common Reagents for Ketone Reduction

ReagentTypical SolventsKey Characteristics
Sodium Borohydride (NaBH₄)Methanol, Ethanol, WaterSelective for aldehydes and ketones; easy to handle. masterorganicchemistry.comchemguide.co.ukvaia.com
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether, Tetrahydrofuran (THF)Powerful, non-selective reducing agent; reduces a wide range of functional groups. harvard.edu
Catalytic Hydrogenation (H₂/catalyst)Ethanol, Methanol, Ethyl acetateUses catalysts like Palladium (Pd), Platinum (Pt), or Nickel (Ni); can be highly efficient.

While lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent, capable of reducing a wider array of carbonyl compounds, its high reactivity and lack of selectivity make sodium borohydride a more common choice for the straightforward reduction of ketones to alcohols when other reducible functional groups are absent or need to be preserved. harvard.edu Catalytic hydrogenation using molecular hydrogen (H₂) in the presence of a metal catalyst (e.g., Pd/C, PtO₂, Raney Ni) is another effective method, though it may also reduce other unsaturated functionalities within the molecule if present.

Enantioselective Reduction Strategies for Chiral Alcohol Synthesis

The synthesis of specific enantiomers of this compound is of significant interest, particularly for applications where stereochemistry is crucial. This is achieved through enantioselective reduction strategies, which can be broadly categorized into catalytic and enzymatic methods.

Asymmetric Transfer Hydrogenation (ATH) is a powerful catalytic method for the enantioselective reduction of prochiral ketones. This technique typically employs a transition metal catalyst, such as ruthenium or rhodium, complexed with a chiral ligand. sigmaaldrich.comrsc.org The hydrogen source is often an inexpensive and readily available molecule like isopropanol (B130326) or formic acid. The chirality of the ligand directs the transfer of hydrogen to one face of the ketone, leading to the preferential formation of one enantiomer of the alcohol. For instance, ruthenium complexes with chiral diamine ligands have been successfully used for the asymmetric transfer hydrogenation of various ketones. sigmaaldrich.com

Chemoenzymatic methods offer a green and highly selective alternative for the synthesis of chiral alcohols. Alcohol dehydrogenases (ADHs) are enzymes that can catalyze the reduction of ketones to alcohols with high enantioselectivity. For example, the alcohol dehydrogenase from Lactobacillus kefir has been utilized for the enantioselective reduction of α-halogenated acyl pyridine derivatives, yielding the corresponding chiral alcohols with excellent enantiomeric excess (95–>99% ee) and high yields (up to 98%). nih.gov This approach highlights the potential of biocatalysis in producing enantiopure heteroaromatic alcohols.

Table 2: Strategies for Enantioselective Ketone Reduction

MethodCatalyst/EnzymeKey Features
Asymmetric Transfer HydrogenationChiral Ru or Rh complexesUses isopropanol or formic acid as H₂ source; high enantioselectivity. sigmaaldrich.comrsc.org
Chemoenzymatic ReductionAlcohol Dehydrogenases (e.g., from Lactobacillus kefir)High enantioselectivity and yield; environmentally friendly conditions. nih.gov

Derivatization and Functionalization Strategies of Related Structures

Synthesis of Chiral Amine Analogues (e.g., (R)-1-(6-Methylpyridin-2-yl)propan-2-amine)

Chiral amines are valuable building blocks in medicinal chemistry. The synthesis of (R)-1-(6-methylpyridin-2-yl)propan-2-amine can be achieved through several strategic routes.

A highly efficient method is the direct asymmetric reductive amination of the ketone precursor, 1-(6-methylpyridin-2-yl)propan-2-one. A study has reported the successful use of a commercially available and inexpensive chiral catalyst, Ru(OAc)₂{(S)-binap}, for this transformation. With ammonium (B1175870) trifluoroacetate (B77799) as the nitrogen source and under hydrogen gas pressure, this method yields the corresponding primary amine with excellent enantioselectivity (94.6% to >99.9% ee). nih.govresearchgate.net

Alternatively, the chiral amine can be synthesized from the corresponding chiral alcohol, (R)-1-(6-methylpyridin-2-yl)propan-2-ol. The Mitsunobu reaction is a classic method for converting alcohols to various functional groups, including amines, with inversion of stereochemistry. organic-chemistry.org This reaction typically involves treating the alcohol with a nucleophile (such as phthalimide), triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgnih.gov Subsequent deprotection of the phthalimide, often with hydrazine (B178648), yields the primary amine.

Table 3: Synthetic Routes to Chiral Amine Analogues

Starting MaterialReactionKey ReagentsProduct
1-(6-Methylpyridin-2-yl)propan-2-oneDirect Asymmetric Reductive AminationRu(OAc)₂{(S)-binap}, NH₄OCOCF₃, H₂(R)-1-(6-Methylpyridin-2-yl)propan-2-amine nih.govresearchgate.net
(R)-1-(6-Methylpyridin-2-yl)propan-2-olMitsunobu Reaction (followed by deprotection)Phthalimide, PPh₃, DEAD/DIAD; Hydrazine(S)-1-(6-Methylpyridin-2-yl)propan-2-amine

It is important to note that the Mitsunobu reaction proceeds with inversion of configuration. Therefore, to obtain the (R)-amine, the (S)-alcohol would be the required starting material.

Synthesis of Substituted Pyridine-Based Compounds and Heterocyclic Derivatives

The core structure of this compound and its ketone precursor can be utilized for the synthesis of a variety of substituted pyridine-based compounds and other heterocyclic derivatives, such as pyrazoles and imidazopyridines.

Pyrazole (B372694) Derivatives: Pyrazoles are a class of heterocyclic compounds with a wide range of biological activities. nih.govorientjchem.org The synthesis of pyrazole derivatives can be achieved through the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.gov Starting from 1-(6-methylpyridin-2-yl)ethanone (a related ketone), various synthetic strategies can be employed. For instance, reaction with a suitable reagent to introduce a second carbonyl group, followed by reaction with hydrazine, would lead to the formation of a pyrazole ring attached to the 6-methylpyridine moiety. Several one-pot methods and catalyzed reactions have been developed for the efficient synthesis of substituted pyrazoles. researchgate.netgoogle.com

Imidazopyridine Derivatives: Imidazopyridines are another important class of fused heterocyclic compounds with significant applications in medicinal chemistry. researchgate.netnih.gov The synthesis of imidazo[1,2-a]pyridines often starts from 2-aminopyridine (B139424) derivatives. researchgate.netnih.gov For example, 2-amino-6-methylpyridine, a close structural relative, can react with α-haloketones in a condensation reaction to form the imidazo[1,2-a]pyridine (B132010) ring system. researchgate.net More advanced methods include one-pot multicomponent reactions and catalytic C-H functionalization to construct these fused heterocyclic systems. nih.govrsc.orgnih.gov

Spectroscopic and Structural Elucidation of 1 6 Methylpyridin 2 Yl Propan 2 Ol and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.

Comprehensive Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy of 1-(6-Methylpyridin-2-yl)propan-2-ol reveals a distinct set of signals corresponding to the different types of protons in the molecule. docbrown.infochegg.com In a typical spectrum, the aromatic protons on the pyridine (B92270) ring appear as a multiplet in the range of δ 7.0–8.0 ppm. The methyl group attached to the pyridine ring exhibits a singlet at approximately δ 2.4 ppm. The protons of the propan-2-ol side chain show characteristic splitting patterns. The methine proton (CH-OH) appears as a multiplet, while the adjacent methyl protons (CH₃) present as a doublet, and the methylene (B1212753) protons (CH₂) adjacent to the pyridine ring also show as a multiplet. docbrown.infochegg.com The hydroxyl proton often appears as a broad singlet, the chemical shift of which can vary depending on concentration and solvent. docbrown.info

For comparison, the ¹H NMR spectrum of the analogue N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine hydrochloride shows signals at δ 7.50-7.25 ppm for the pyridine ring protons. swgdrug.org The methylene protons adjacent to the pyridine ring appear as a multiplet around δ 3.15-3.05 ppm, and the methyl group on the pyridine ring is a singlet at δ 2.5 ppm. swgdrug.org The methyl group on the amine and the adjacent methyl group on the propane (B168953) chain also show distinct signals. swgdrug.org

Table 1: ¹H NMR Data for this compound and Analogues

CompoundFunctional GroupChemical Shift (δ, ppm)Multiplicity
This compoundPyridine-H7.0-8.0m
Pyridine-CH₃~2.4s
CH-OHMultipletm
CH₃ (propanol)Doubletd
CH₂Multipletm
OHBroads
N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine HCl swgdrug.orgPyridine-H7.50-7.25m
Pyridine-CH₃2.5s
CH₂3.15-3.05m

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. m = multiplet, s = singlet, d = doublet.

Detailed Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule. For this compound, the spectrum displays distinct signals for each unique carbon atom. The carbon atoms of the pyridine ring typically resonate in the downfield region, generally between δ 110 and 160 ppm. The carbon of the methyl group attached to the pyridine ring appears at a more upfield position. The carbons of the propan-2-ol side chain, including the CH-OH, CH₂, and CH₃ carbons, each give a characteristic signal. docbrown.infomagritek.com Due to symmetry, the two methyl groups in propan-2-ol are equivalent and show a single chemical shift. magritek.com

In an analogue, N-(3-chlorophenyl)-6-methylpyridin-2-amine, the carbon signals for the 6-methylpyridine moiety were observed at δ 157.1, 154.7, 142.1, 138.4, 114.9, 105.9, and 24.0 ppm. rsc.org Another related compound, N-(p-tolyl)-6-methylpyridin-2-amine, showed pyridine carbon signals at δ 156.6, 148.3, 137.7, 129.9, 121.3, 114.7, and 107.7 ppm, with the methyl carbon at δ 20.6 ppm. rsc.org

Table 2: Representative ¹³C NMR Chemical Shifts for 6-Methylpyridine Analogues

CompoundCarbon AtomChemical Shift (δ, ppm)
N-(3-chlorophenyl)-6-methylpyridin-2-amine rsc.orgPyridine Carbons157.1, 154.7, 142.1, 138.4, 114.9, 105.9
Pyridine-CH₃24.0
N-(p-tolyl)-6-methylpyridin-2-amine rsc.orgPyridine Carbons156.6, 148.3, 137.7, 129.9, 121.3, 114.7, 107.7
Pyridine-CH₃20.6

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular formula of a compound. For analogues of this compound, HRMS data provides confirmation of their elemental composition. For instance, N-(3-chlorophenyl)-6-methylpyridin-2-amine was analyzed by HRMS, with a calculated mass for [M+H]⁺ of 219.0684 and a found mass of 219.0687, confirming the formula C₁₂H₁₂ClN₂. rsc.org Similarly, N-(p-tolyl)-6-methylpyridin-2-amine had a calculated [M+H]⁺ mass of 215.1179 and a found mass of 215.1180, corresponding to the formula C₁₃H₁₅N₂O. rsc.org This level of accuracy is essential for validating the identity of newly synthesized compounds.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection and Mechanistic Insights

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules, often revealing the molecular ion peak [M+H]⁺ or other adducts. nih.gov This technique allows for the gentle transfer of ions from solution to the gas phase, minimizing fragmentation and providing clear molecular weight information. nih.gov In the analysis of related pyridine derivatives, ESI-MS has been effectively used to detect the protonated molecule [M+H]⁺, confirming the molecular mass. rsc.orgresearchgate.net The study of fragmentation patterns in tandem MS/MS experiments can provide further structural information and insights into reaction mechanisms. nih.govresearchgate.net For example, the fragmentation of the molecular ion can reveal the loss of specific functional groups, helping to piece together the molecule's structure.

Vibrational Spectroscopy (e.g., Fourier Transform Infrared Spectroscopy)

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibration of its bonds. The FT-IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the alkyl and aromatic groups would appear in the 2850-3100 cm⁻¹ region. Vibrations corresponding to the C=C and C=N bonds of the pyridine ring are expected in the 1400-1600 cm⁻¹ range. The C-O stretching vibration of the secondary alcohol would likely be observed around 1100 cm⁻¹.

For comparison, the FT-IR spectrum of propan-2-ol shows a prominent broad O-H stretch and various C-H and C-O stretching bands. magritek.com The NIST Chemistry WebBook provides reference spectra for related compounds such as 2-methyl-1-propanol (B41256) and 1-methoxy-2-propanol, which show similar characteristic absorption bands for their respective functional groups. nist.govnist.gov

Table 3: Expected FT-IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H (Alcohol)Stretching3200-3600 (broad)
C-H (Aromatic/Alkyl)Stretching2850-3100
C=C, C=N (Pyridine)Stretching1400-1600
C-O (Secondary Alcohol)Stretching~1100

X-ray Crystallography for Solid-State Molecular Architecture

While a specific crystal structure for this compound is not publicly available in the searched crystallographic databases, the solid-state architecture of this molecule can be inferred by examining the crystallographic data of its close analogues and other pyridine-containing compounds. The molecular structure, characterized by a hydroxyl group, a pyridine ring, and a methyl substituent, suggests that its crystal packing would be significantly influenced by a variety of intermolecular forces.

Furthermore, the pyridine ring itself contributes to the solid-state architecture through π-π stacking interactions. Although sometimes weak, these interactions are frequently observed in the crystal packing of pyridine derivatives. iucr.org The face-to-face or offset stacking of the aromatic rings provides additional stability to the crystal lattice. The methyl group attached to the pyridine ring and the propanol (B110389) side chain will also influence the molecular packing through steric effects and weaker C-H···π or van der Waals interactions. nih.gov

A comparative look at the crystallographic data of some analogous pyridine derivatives provides a valuable context for understanding the potential solid-state structure of this compound.

CompoundCrystal SystemSpace GroupKey Intermolecular InteractionsReference
Platinacyclic complex with pyridine ligandNot specifiedNot specifiedC-H···O hydrogen bonding, C-H···π and π-π interactions nih.gov
Pyridine-2,6-dicarboxamide derivativesMonoclinicP2₁/n or P2₁/cIntramolecular hydrogen bonding mdpi.com
N-(pyridine-2-carbonyl)pyridine-2-carboxamideNot specifiedNot specifiedWeak π-π interactions iucr.org
4-([2,2':6',2''-terpyridin]-4'-yl)phenolNot specifiedNot specifiedIntermolecular hydrogen bonding, π-π stacking redalyc.org
2,2-dimethyl-N-(pyridin-3-yl)propanamideNot specifiedNot specifiedN-H···N hydrogen bonds, intramolecular C-H···O hydrogen bond researchgate.net

Theoretical and Computational Chemical Investigations of 1 6 Methylpyridin 2 Yl Propan 2 Ol

Quantum Mechanical Studies (e.g., Density Functional Theory, DFT)

Quantum mechanical methods, particularly Density Functional Theory (DFT), are fundamental in modern computational chemistry for their balance of accuracy and computational cost. DFT is used to determine the electronic structure of molecules, providing insights into a wide array of chemical properties and behaviors.

The structure of 1-(6-Methylpyridin-2-yl)propan-2-ol is not static; rotation around its single bonds gives rise to various three-dimensional arrangements known as conformations. A comprehensive conformational analysis using DFT would identify all possible stable conformers and the transition states that connect them.

By calculating the potential energy of the molecule as a function of its dihedral angles, an energy landscape can be mapped. The minima on this landscape correspond to stable conformers. The global minimum represents the most stable conformation, which is the most likely structure to be observed under experimental conditions. For molecules with multiple rotational bonds, such as the one connecting the pyridine (B92270) ring to the propanol (B110389) side chain, this analysis is crucial for understanding its average structure and physical properties. The relative energies of different conformers determine their population distribution at a given temperature. Studies on similar flexible molecules often reveal that specific intramolecular interactions, such as hydrogen bonds, stabilize certain conformations over others.

The electronic character of this compound is dictated by its molecular orbitals, which can be precisely described by DFT calculations. The most critical of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital represents the region of highest electron density and indicates the molecule's ability to donate electrons. The energy of the HOMO (E_HOMO) is related to the ionization potential.

LUMO: This orbital represents the region most susceptible to accepting electrons. The energy of the LUMO (E_LUMO) is related to the electron affinity.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. DFT calculations can also generate maps of the electrostatic potential (MEP), which visually represent the electron-rich (negative potential, typically around the nitrogen and oxygen atoms) and electron-poor (positive potential) regions of the molecule, highlighting sites prone to electrophilic and nucleophilic attack. For similar 2-substituted pyridine derivatives, the HOMO-LUMO gap is often found to be in the range of 4-5 eV. bldpharm.com

Table 1: Illustrative Electronic Parameters from DFT Calculations

ParameterDescriptionTypical Predicted Value
E_HOMOEnergy of the Highest Occupied Molecular Orbital~ -6.0 eV
E_LUMOEnergy of the Lowest Unoccupied Molecular Orbital~ -1.5 eV
HOMO-LUMO Gap (ΔE)Energy difference between LUMO and HOMO~ 4.5 eV

Note: The values presented are illustrative and based on typical results for similar pyridine-containing organic molecules. Specific values for this compound would require dedicated DFT calculations.

DFT is an invaluable tool for exploring the mechanisms of chemical reactions. For this compound, this could include its synthesis, oxidation, or participation in catalytic cycles. By modeling the reactants, products, and any intermediates, a detailed reaction pathway can be constructed.

A crucial aspect of this analysis is the identification and characterization of transition states—the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state is the activation barrier, or activation energy. This value determines the rate of the reaction. A high activation barrier indicates a slow reaction, while a low barrier suggests a fast one. For instance, in reactions involving similar alcohols, DFT can be used to compare different potential mechanisms, such as those proceeding via a zwitterionic intermediate versus a direct displacement, to determine the most favorable pathway. google.com

In the condensed phase (liquid or solid), molecules of this compound interact with one another through non-covalent forces. The hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor. The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor.

Computational studies can quantify the strength and geometry of these hydrogen bonds. Furthermore, other weaker interactions, such as C-H...π interactions between the hydrogen atoms of one molecule and the electron cloud of the pyridine ring of another, can be identified. These interactions are critical in determining the bulk properties of the substance, such as its boiling point, solubility, and crystal packing structure. Analysis of related crystal structures often reveals complex networks of these interactions that define the supramolecular assembly. sigmaaldrich.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum mechanical studies provide a static picture of molecular properties, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes, molecular vibrations, and translational and rotational motion.

An MD simulation of this compound, either in a solvent or as a pure liquid, would reveal how the molecule explores its conformational space over time. It can show the flexibility of the side chain relative to the pyridine ring and the lifetime of specific intermolecular interactions, such as hydrogen bonds. This provides a time-averaged view of the molecule's behavior that complements the static energy calculations from DFT.

Prediction of Chemical Behavior and Reactivity Descriptors

From the electronic properties calculated using DFT, several reactivity descriptors can be derived. These indices help predict the chemical behavior of the molecule in various reactions.

Table 2: Key Reactivity Descriptors Derived from DFT

DescriptorFormulaInterpretation
Ionization Potential (I) I ≈ -E_HOMOThe energy required to remove an electron.
Electron Affinity (A) A ≈ -E_LUMOThe energy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2A measure of the molecule's ability to attract electrons.
Chemical Hardness (η) η = (I - A) / 2Measures resistance to change in electron distribution. Correlates with the HOMO-LUMO gap.
Electrophilicity Index (ω) ω = χ² / (2η)Describes the ability of a molecule to act as an electrophile.

Note: These descriptors provide a quantitative framework for comparing the reactivity of this compound with other molecules.

These descriptors are powerful for rationalizing and predicting reactivity trends. For example, a high electrophilicity index suggests the molecule will react readily with nucleophiles. By calculating these values, chemists can make informed predictions about how this compound will behave in different chemical environments.

Reactivity, Reaction Mechanisms, and Transformation Chemistry of 1 6 Methylpyridin 2 Yl Propan 2 Ol

Substitution Reactions on the Pyridine (B92270) Ring and Alkyl Chain

The reactivity of 1-(6-methylpyridin-2-yl)propan-2-ol in substitution reactions is influenced by the electronic properties of the pyridine ring and the nature of the alkyl chain. The pyridine ring, being electron-deficient, is susceptible to nucleophilic substitution, particularly at the positions ortho and para to the nitrogen atom. However, the presence of the methyl group at the 6-position can sterically hinder reactions at the adjacent C5 and C-N positions.

Conversely, the alkyl chain offers sites for different types of substitution. The hydroxyl group on the secondary carbon is a key functional group that can be targeted for substitution reactions. For instance, it can be replaced by halides using standard halogenating agents. The reaction conditions for such substitutions would need to be carefully controlled to avoid side reactions involving the pyridine nitrogen, such as quaternization.

Catalytic Transformations Utilizing the Hydroxyl and Pyridine Nitrogens

The hydroxyl and pyridine nitrogen moieties in this compound are pivotal for a range of catalytic transformations. These groups can act as directing groups or participate directly in the catalytic cycle.

Oxidation and Dehydrogenation Reactions of the Alcohol Group

The secondary alcohol group of this compound can be readily oxidized to the corresponding ketone, 1-(6-methylpyridin-2-yl)acetone. sigmaaldrich.com This transformation can be achieved using a variety of oxidizing agents. Catalytic dehydrogenation, often employing transition metal catalysts, presents an alternative, atom-economical route to the ketone. This process involves the removal of a dihydrogen molecule and is often favored for its cleaner reaction profile. The resulting ketone is a valuable intermediate in organic synthesis.

ProductReagent/CatalystReaction Type
1-(6-Methylpyridin-2-yl)acetoneVarious Oxidizing AgentsOxidation
1-(6-Methylpyridin-2-yl)acetoneTransition Metal CatalystsDehydrogenation

Derivatization via Esterification or Etherification

The hydroxyl group is also a prime site for derivatization through esterification and etherification. Esterification can be carried out by reacting this compound with acyl chlorides or carboxylic anhydrides, typically in the presence of a base to neutralize the acidic byproduct. Similarly, etherification can be achieved through reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. These derivatizations are crucial for modifying the compound's physical and chemical properties.

Cyclization and Ring-Forming Reactions Involving the Compound or its Derivatives

The structure of this compound and its derivatives provides opportunities for intramolecular cyclization reactions to form new ring systems. For example, derivatives where the hydroxyl group is converted into a suitable leaving group could potentially undergo an intramolecular nucleophilic substitution with the pyridine nitrogen to form a fused bicyclic system. The feasibility of such reactions would depend on the ring strain of the resulting product and the reaction conditions employed.

Stereochemical Aspects of Reactivity, including Diastereoselectivity and Enantioselectivity

The presence of a stereocenter at the C2 position of the propan-2-ol chain introduces stereochemical considerations into the reactivity of this compound. Reactions occurring at this chiral center or at adjacent positions can proceed with varying degrees of diastereoselectivity or enantioselectivity, depending on the nature of the reagents and catalysts used. For instance, the reduction of the corresponding ketone, 1-(6-methylpyridin-2-yl)acetone, using a chiral reducing agent can lead to the enantioselective formation of one enantiomer of the alcohol over the other. The pyridine ring itself can also influence the stereochemical outcome of reactions by coordinating to catalysts and directing the approach of reagents.

Applications of 1 6 Methylpyridin 2 Yl Propan 2 Ol in Advanced Catalysis and Ligand Design

Chiral Ligand Development for Asymmetric Catalysis

The development of chiral ligands is a cornerstone of asymmetric catalysis, aiming to create catalysts that can preferentially produce one of two enantiomeric products. nih.gov The modular nature of ligands derived from precursors like 1-(6-methylpyridin-2-yl)propan-2-ol allows for systematic tuning of steric and electronic properties to optimize catalyst performance for specific transformations. nih.govresearchgate.net

Synthesis of New N,O- and N,P-Donor Ligands

The this compound framework is ideally suited for the synthesis of bidentate chiral ligands, where the pyridine (B92270) nitrogen and the hydroxyl oxygen can coordinate to a metal center. These are known as N,O-donor ligands. The synthesis typically involves the reaction of the corresponding amino alcohol with various reagents to introduce different functionalities. mdpi.comnih.gov

Furthermore, the hydroxyl group of the parent alcohol can be chemically modified, for instance, by converting it into a phosphine (B1218219) group, to generate N,P-donor ligands. These nonsymmetrical P,N-ligands have proven highly effective in a multitude of metal-catalyzed reactions, often surpassing the performance of traditional C2-symmetric ligands. nih.govscilit.com The ability to create a library of ligands with varied donor atoms (N,O or N,P) from a single chiral precursor is a significant advantage in the quest for new and efficient asymmetric catalysts. mdpi.commdpi.com

Enantioselective Hydrogenation and Transfer Hydrogenation Reactions

Chiral pyridyl-substituted secondary alcohols, such as this compound, are key products from the highly efficient enantioselective hydrogenation of their corresponding ketones. rsc.org Catalytic systems, particularly those based on iridium and ruthenium, have demonstrated exceptional enantioselectivity and high turnover numbers in these reactions. rsc.orgnih.gov

For example, the hydrogenation of 2-pyridyl ketones using an Ir-f-phamidol catalyst can achieve enantiomeric excesses (ee) of over 99% with substrate-to-catalyst ratios (S/C) as high as 10,000. rsc.org

Table 1: Representative Performance in Enantioselective Hydrogenation of 2-Pyridyl Ketones

Catalyst System Substrate Class Enantiomeric Excess (ee) Substrate/Catalyst Ratio (S/C) Reference
Ir-f-phamidol 2-Pyridyl Ketones Up to >99% Up to 10,000 rsc.org

Transfer hydrogenation offers a practical alternative to using high-pressure hydrogen gas, often employing isopropanol (B130326) or a formic acid/triethylamine mixture as the hydrogen source. mdpi.commdpi.com Ruthenium(II) complexes featuring tethered ligands have been developed for the asymmetric transfer hydrogenation of ketones, yielding chiral alcohols with excellent enantioselectivity. nih.gov The reaction proceeds via an intermediate imine, which is then reduced to the amine. wikipedia.org

Asymmetric Carbon-Carbon and Carbon-Heteroatom Bond Formations

Ligands derived from chiral backbones similar to this compound are employed in a range of asymmetric bond-forming reactions. While specific data for hydrophosphination using a ligand directly from this alcohol is not detailed in the provided sources, the general class of P,N ligands is widely used for such transformations. These reactions are crucial for creating chiral phosphorus-containing compounds. The modular design of these P,N-ligands allows for fine-tuning to achieve high regioselectivity and enantioselectivity. nih.gov

Coordination Chemistry with Transition Metals for Catalytic Systems

The effectiveness of this compound as a ligand precursor is rooted in its ability to form stable chelate complexes with a variety of transition metals. The definition of coordination chemistry encompasses the association of such molecules (Brønsted bases) with metal ions (Lewis acids). wordpress.com

Chelation Properties and Complex Formation

The pyridine nitrogen and the adjacent hydroxyl or a derived amino or phosphino (B1201336) group on the propyl chain can form a stable five- or six-membered chelate ring with a metal center. This chelation significantly increases the stability of the resulting coordination compound. researchgate.net The specific coordination geometry, whether facial or meridional, can influence the catalytic activity of the complex. science.gov Structural characterization, often through X-ray crystallography, is essential to understand the precise arrangement of the ligand around the metal, which in turn dictates its catalytic behavior. science.gov

Catalytic Activity in Various Organic Reactions

Metal complexes incorporating ligands derived from pyridyl alcohols and their amine counterparts are active in numerous organic reactions.

Reductive Amination: A highly efficient direct asymmetric reductive amination of 2-acetyl-6-substituted pyridines has been developed using a Ru(OAc)₂(S)-binap catalyst. acs.org This reaction converts the ketone functionality into a primary amine, producing chiral amines with excellent enantioselectivity (94.6% to >99.9% ee). acs.org This process is a powerful tool for synthesizing chiral primary amines, which are important in medicinal chemistry. wikipedia.orgacs.orgmasterorganicchemistry.com

Table 2: Enantioselective Direct Reductive Amination of 2-Acetyl-6-Substituted Pyridines

Catalyst Nitrogen Source Hydrogen Pressure Enantiomeric Excess (ee) Reference

Oligomerization of Ethylene: While direct application of a this compound-based ligand was not specified, related 2,6-bis(imino)pyridyl ligands are extensively used with iron (Fe) and cobalt (Co) catalysts for the oligomerization and polymerization of ethylene. unam.mx The substituents on the pyridyl ligand framework are crucial for controlling the outcome of the reaction, directing it towards the production of linear alpha-olefins or polyethylene. The modularity of these ligands allows for the synthesis of polymers with controlled molecular weight distributions. unam.mx

Development of Bidentate and Tridentate Ligand Systems

Pyridinyl alcohols serve as valuable precursors in the synthesis of bidentate and tridentate ligands, which can coordinate to a metal center through both the nitrogen atom of the pyridine ring and the oxygen atom of the alcohol group. The modular nature of their synthesis allows for systematic modifications of their steric and electronic properties, which in turn influences the behavior of the resulting metal complexes in catalytic applications. diva-portal.org

Bidentate Ligands: The simplest coordination mode of pyridinyl alcohols is as bidentate N,O-ligands. The formation of a chelate ring with a metal ion enhances the stability of the resulting complex. The steric hindrance around the metal center can be fine-tuned by varying the substituents on both the pyridine ring and the carbinol carbon. For instance, the introduction of bulky groups can create a specific chiral environment around the metal, which is a key strategy in asymmetric catalysis. diva-portal.org The synthesis of chiral, enantiopure pyridinyl alcohols is a common approach to induce enantioselectivity in catalytic reactions. diva-portal.org

Tridentate Ligands: The expansion from bidentate to tridentate ligand systems can be achieved by incorporating an additional donor atom into the ligand scaffold. While direct examples involving this compound are scarce, general strategies for creating tridentate pyridinyl-based ligands include the introduction of another pyridinyl group or other heteroatomic functionalities. These ligands can offer enhanced stability and more defined coordination geometries around the metal center, which can lead to improved catalytic activity and selectivity.

The table below summarizes the types of pyridinyl alcohol-based ligands and their key features in the context of ligand design.

Ligand TypeCoordination ModeKey Design FeaturesPotential Applications
Bidentate Pyridinyl AlcoholsN,O-chelationChiral carbinol center, substitution on the pyridine ringAsymmetric synthesis, oxidation catalysis
Tridentate Pyridinyl DerivativesN,N,O or N,O,X (X=donor)Bridging units, additional donor groupsEnhanced catalyst stability, fine-tuning of electronic properties

Structure-Reactivity Relationship Studies in Homogeneous and Heterogeneous Catalysis

Understanding the relationship between the structure of a catalyst and its reactivity is paramount for the rational design of more efficient and selective catalytic processes. For metal complexes of pyridinyl alcohol ligands, these studies involve a detailed investigation of how modifications to the ligand architecture and the nature of the metal center affect catalytic performance.

Homogeneous Catalysis: In homogeneous catalysis, where the catalyst is in the same phase as the reactants, structure-reactivity studies often focus on the steric and electronic effects of the ligand. For example, in the palladium-catalyzed allylic alkylation, the enantioselectivity is often dictated by the absolute configuration of the chiral center in the pyridinyl alcohol ligand. diva-portal.org

A study on copper(II) complexes with various pyridinyl alcohol ligands in the oxidation of n-octane revealed that the geometry of the complex, particularly the N-Cu-O bite angle, plays a crucial role in determining the product selectivity. d-nb.info Narrower bite angles were found to favor the activation of the C-1 position of the alkane. d-nb.info This highlights how subtle changes in the ligand structure can direct the outcome of a catalytic reaction. The activity of these copper catalysts was attributed to a metal-ligand cooperative mechanism, which can involve both oxygen rebound and radical chain pathways. d-nb.info

The electronic properties of the ligand, influenced by substituents on the pyridine ring, can also impact catalytic activity. However, in some cases, such as the diethylzinc (B1219324) addition to benzaldehyde, the electronic effects of the pyridinyl alcohol ligand were found to have a minor influence on the enantioselectivity compared to the steric effects. diva-portal.org

Heterogeneous Catalysis: While less common for this specific class of ligands, the principles of structure-reactivity relationships also apply to heterogeneous catalysis, where the catalyst is in a different phase from the reactants. Immobilization of pyridinyl alcohol-metal complexes onto solid supports is a strategy to combine the high selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. The nature of the support and the method of immobilization can significantly influence the catalyst's activity and stability.

The table below provides examples of how structural modifications in pyridinyl alcohol-based catalysts can affect their reactivity.

Structural ModificationCatalytic SystemObserved Effect on ReactivityReference
Variation of carbinol carbon substituentsPd-catalyzed allylic alkylationControl of enantioselectivity diva-portal.org
Alteration of N-Cu-O bite angleCu-catalyzed n-octane oxidationChanges in product selectivity (C-1 vs. internal oxidation) d-nb.info
Introduction of crown ether unitsPd-catalyzed allylic alkylationMinor rate enhancement in dilute systems diva-portal.org

Future Research Directions and Emerging Applications of 1 6 Methylpyridin 2 Yl Propan 2 Ol

Novel Synthetic Route Development and Process Optimization

The efficient synthesis of 1-(6-Methylpyridin-2-yl)propan-2-ol is crucial for its accessibility and downstream applications. Current synthetic strategies for related pyridine (B92270) derivatives often involve multi-step processes that may suffer from low yields or require harsh reaction conditions. wikipedia.org Future research is anticipated to focus on developing more streamlined and sustainable synthetic methodologies.

Key areas for investigation in synthetic route development include the exploration of advanced catalytic systems. Organometallic catalysts, particularly those based on palladium, copper, and ruthenium, have shown significant promise in the functionalization of pyridine rings. nih.govacs.org The development of novel ligand-metal complexes could enable more selective and efficient C-C bond formation, which is essential for constructing the propan-2-ol side chain on the 6-methylpyridine scaffold.

Furthermore, process optimization will be a critical aspect of making the synthesis of this compound more economically viable and environmentally friendly. This includes the implementation of process intensification techniques such as microwave-assisted synthesis and continuous flow chemistry. beilstein-journals.org These methods can significantly reduce reaction times, improve yields, and allow for better control over reaction parameters. The use of magnetically recoverable nanocatalysts is another promising approach, offering the benefits of easy separation and catalyst recycling, thereby reducing waste and operational costs. nih.gov

A hypothetical improved synthesis could involve a one-pot reaction, minimizing the need for isolation and purification of intermediates, which is a common practice in modern pharmaceutical manufacturing. acsgcipr.org The development of such processes would be a significant step forward in the practical application of this compound.

Table 1: Potential Catalytic Systems for Synthesis of this compound

Catalyst TypePotential AdvantagesRelevant Research
Palladium-based catalystsHigh efficiency in cross-coupling reactions for C-C bond formation. nih.gov
Copper-based catalystsCost-effective and versatile for various coupling reactions. nih.gov
Ruthenium-based catalystsUseful for C-H activation and functionalization. acs.org
Magnetically recoverable nanocatalystsEasy separation and reusability, promoting green chemistry. nih.gov
Biocatalysts (e.g., enzymes)High stereoselectivity for producing chiral alcohols. mdpi.com mdpi.comrjptonline.org

Exploration of Extended Derivatives in Material Science

The unique electronic properties of the pyridine ring make it a valuable component in the design of new materials. The nitrogen atom in the pyridine ring can act as a ligand for metal ions and participate in hydrogen bonding, influencing the self-assembly and bulk properties of materials. rsc.org Future research is expected to explore the potential of this compound and its derivatives in the field of material science.

By modifying the hydroxyl and methyl groups of this compound, a wide range of extended derivatives can be synthesized. These derivatives could be investigated for their applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The pyridine moiety is known to be a good electron-transporting group, and incorporating this structural motif into larger conjugated systems could lead to materials with enhanced performance. rsc.orggoogle.com

Another area of interest is the development of novel polymers and coordination polymers. The hydroxyl group of this compound provides a reactive site for polymerization, and the pyridine nitrogen can coordinate with metal centers to form metal-organic frameworks (MOFs) or coordination polymers. These materials could exhibit interesting properties such as porosity, catalysis, and luminescence, making them suitable for applications in gas storage, separation, and sensing. The presence of the chiral center in this compound could also be exploited to create chiral materials with applications in asymmetric catalysis and chiral separations.

Table 2: Potential Material Science Applications of this compound Derivatives

Application AreaRationale
Organic Electronics (OLEDs, OPVs)Pyridine is an effective electron-transporting moiety.
Polymer ScienceThe hydroxyl group allows for incorporation into polymer backbones.
Metal-Organic Frameworks (MOFs)The pyridine nitrogen can coordinate with metal ions to form porous materials.
Chiral MaterialsThe inherent chirality can be transferred to create materials for asymmetric applications.

Potential as a Synthetic Intermediate for Complex Bioactive Molecules

The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs and biologically active compounds. nih.govmdpi.com The specific substitution pattern of this compound, featuring a methyl group and a chiral secondary alcohol, makes it an attractive building block for the synthesis of more complex and potentially patentable molecules.

Future research will likely focus on utilizing this compound as a key intermediate in the synthesis of novel therapeutic agents. The chiral alcohol functionality is a common feature in many drug molecules, and its presence in a readily accessible building block is highly advantageous. mdpi.com The methyl group on the pyridine ring can also influence the molecule's interaction with biological targets and its metabolic stability.

For example, the structural motif of a substituted pyridine connected to a propanol (B110389) or propylamine (B44156) side chain is found in various biologically active compounds. A related compound, N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine, has been synthesized and characterized, indicating interest in this structural class. swgdrug.org By analogy, this compound could serve as a precursor for a variety of derivatives with potential activities, including but not limited to, antiviral, antibacterial, and anticancer properties. mdpi.comresearchgate.netnih.gov The development of enantioselective syntheses of this compound would be particularly valuable, as the stereochemistry of the alcohol is often critical for biological activity. researchgate.net

Q & A

Q. What are the recommended methods for synthesizing 1-(6-Methylpyridin-2-yl)propan-2-ol, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 6-methylpyridine-2-carbaldehyde with a Grignard reagent (e.g., isopropylmagnesium bromide) under anhydrous conditions. Key optimization parameters include:
  • Temperature control : Maintain −10°C to 0°C during reagent addition to minimize side reactions.
  • Catalyst use : Employ Lewis acids (e.g., BF₃·Et₂O) to enhance electrophilicity of the pyridine ring.
  • Solvent selection : Use tetrahydrofuran (THF) or diethyl ether for improved solubility of organometallic intermediates.
    Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Reaction progress can be monitored using TLC with UV visualization .

Q. How should researchers handle and store this compound to ensure laboratory safety?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a face shield during bulk transfers .
  • Ventilation : Handle in a fume hood to avoid inhalation of vapors or aerosols.
  • Storage : Store in airtight, light-resistant containers at 2–8°C. Desiccate to prevent hygroscopic degradation.
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H NMR (400 MHz, CDCl₃) should show pyridinyl protons as a doublet (δ 7.2–7.5 ppm) and the hydroxyl proton as a broad singlet (δ 1.8–2.2 ppm). ¹³C NMR confirms the methyl groups (δ 20–25 ppm) and pyridine carbons (δ 120–150 ppm).
  • IR : Look for O–H stretching (3200–3600 cm⁻¹) and pyridine ring vibrations (1600–1580 cm⁻¹).
  • Mass Spectrometry (MS) : ESI-MS in positive mode should yield [M+H]⁺ at m/z 152.1 (calculated for C₉H₁₃NO).
    Cross-validate with HPLC (C18 column, methanol/water mobile phase) for purity assessment .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software be applied to determine the crystal structure of this compound?

  • Methodological Answer :
  • Data collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K. Collect data up to 0.8 Å resolution.
  • Structure solution : In SHELXT, employ dual-space algorithms for phase determination. Assign pyridine and propanol moieties using Patterson maps.
  • Refinement : In SHELXL, refine anisotropic displacement parameters. Apply restraints for the hydroxyl group’s hydrogen position. Validate with R-factor convergence (<5%) and CheckCIF/PLATON for steric clashes .

Q. What strategies can resolve contradictions in experimental data, such as discrepancies between computational and empirical results for this compound?

  • Methodological Answer :
  • Replicate experiments : Ensure reproducibility under controlled conditions (e.g., solvent, temperature).
  • Computational validation : Re-run DFT calculations (e.g., B3LYP/6-31G**) with implicit solvent models (e.g., PCM for ethanol) to align with empirical NMR shifts.
  • Cross-technique analysis : Compare IR vibrational frequencies with computed spectra. If discrepancies persist, consider alternative conformers or tautomeric forms.
    Document all parameters (e.g., basis sets, convergence criteria) to isolate error sources .

Q. What computational chemistry approaches are suitable for modeling the electronic properties of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) using Gaussian09 with the M06-2X functional to predict reactivity.
  • Molecular Dynamics (MD) : Simulate solvation dynamics in explicit water (AMBER force field) to study hydrogen-bonding interactions.
  • Docking studies : Use AutoDock Vina to explore binding affinity with biological targets (e.g., enzymes with pyridine-binding pockets). Validate with experimental IC₅₀ data from analogous compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.